molecular formula C12H14N4O3 B2862068 N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1798617-99-8

N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2862068
CAS RN: 1798617-99-8
M. Wt: 262.269
InChI Key: WGFWMXFYCAVIBA-UHFFFAOYSA-N
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Description

“N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a type of heterocyclic compound. The “2,3-dimethoxybenzyl” part suggests that it has a benzyl group (a benzene ring with a CH2 group attached) with two methoxy groups (OCH3) attached at the 2nd and 3rd positions of the benzene ring .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo transformations such as N-alkylation and N-oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the triazole ring and the methoxy groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organoselenium Chemistry

Organoselenium compounds have been extensively studied due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . The benzo[d][1,3]dioxole subunit, which is structurally similar to the dimethoxybenzyl group in our compound of interest, is present in many natural products with significant pharmaceutical and biological applications. This suggests that our compound could be explored for similar applications, leveraging its unique chemical structure.

Alzheimer’s Disease Research

Compounds with structural similarities to N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide have been investigated for their potential in treating Alzheimer’s disease . These compounds can bind to alpha7 nicotinic acetylcholine receptors, which are implicated in the pathology of Alzheimer’s. The ability to modulate these receptors or interfere with beta-amyloid aggregation makes this class of compounds a promising area for developing new therapeutic agents against neurodegenerative diseases.

Synthesis of Tetrahydroisoquinoline Derivatives

The synthesis of tetrahydroisoquinoline derivatives is a significant area of research due to their broad-spectrum biological activity. These derivatives are employed in medicinal chemistry for their anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties . The dimethoxybenzyl group in our compound could potentially be utilized to synthesize novel tetrahydroisoquinoline derivatives with enhanced biological activity.

Antioxidant and Antitumor Agents

Organoselenium compounds, including those with dimethoxybenzyl groups, have been explored for their antioxidant and antitumor properties . The structural features of N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide could be harnessed to develop new compounds with improved efficacy in combating oxidative stress and tumor growth.

Anti-Infective Agents

The research into organoselenium compounds has also highlighted their potential as anti-infective agents . The unique chemical structure of our compound could contribute to the development of new drugs that target infectious diseases, possibly offering new mechanisms of action against pathogens.

Immuno-Modulators

Some organoselenium compounds have been identified as immuno-modulators . This application is particularly relevant in the context of autoimmune diseases and immunotherapy. The compound could be modified to enhance its immuno-modulatory effects, providing a new avenue for research and therapy.

Ligand Chemistry

Ligand chemistry is another field where organoselenium compounds, including those with dimethoxybenzyl groups, find application . These compounds can form complexes with various metals, which can be used in catalysis or as part of novel materials with specific properties.

Semiconducting Materials

Lastly, the incorporation of organoselenium compounds into semiconducting materials is an area of growing interest . The electronic properties of these compounds can be fine-tuned for use in electronic devices, sensors, and other applications where semiconducting materials are essential.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazole derivatives have been studied for their antimicrobial and anticancer activities .

Future Directions

Future research could involve studying the biological activity of this compound, as well as optimizing its synthesis. Triazole derivatives are a rich field of study due to their wide range of biological activities .

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-10-5-3-4-8(11(10)19-2)6-13-12(17)9-7-14-16-15-9/h3-5,7H,6H2,1-2H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFWMXFYCAVIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzyl)-1H-1,2,3-triazole-5-carboxamide

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